molecular formula C6H8Br4F2O B14298690 1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane CAS No. 112009-40-2

1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane

Cat. No.: B14298690
CAS No.: 112009-40-2
M. Wt: 453.74 g/mol
InChI Key: QTCNQOGABCKNSO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane is an organobromine compound characterized by the presence of bromine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane typically involves the reaction of 1,3-dibromopropane with fluorinated reagents under controlled conditions. One common method is the free radical addition of allyl bromide and hydrogen bromide . Another approach involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes or alkynes.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and zinc for reduction. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield diols, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane involves the interaction of its bromine and fluorine atoms with molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. The specific pathways and molecular targets depend on the context of its use, such as in crosslinking or as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific investigations.

Properties

CAS No.

112009-40-2

Molecular Formula

C6H8Br4F2O

Molecular Weight

453.74 g/mol

IUPAC Name

1,3-dibromo-2-(1,3-dibromo-2-fluoropropan-2-yl)oxy-2-fluoropropane

InChI

InChI=1S/C6H8Br4F2O/c7-1-5(11,2-8)13-6(12,3-9)4-10/h1-4H2

InChI Key

QTCNQOGABCKNSO-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)(OC(CBr)(CBr)F)F)Br

Origin of Product

United States

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